2-Cyclopropyl-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone
Description
Properties
IUPAC Name |
2-cyclopropyl-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NOS/c1-13-4-2-3-5-15(13)16-8-9-18(10-11-20-16)17(19)12-14-6-7-14/h2-5,14,16H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAFZUQXNKRBJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)CC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be described by its IUPAC name and molecular formula. The compound features a cyclopropyl group attached to a thiazepan ring, which is substituted with an o-tolyl group.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily related to its interaction with ion channels and receptors. Notably, it has been investigated for its effects on sodium channels, particularly Nav1.7 and Nav1.8, which are implicated in pain pathways.
Key Findings
- Sodium Channel Inhibition : Studies have shown that compounds similar to this compound can inhibit sodium channels associated with nociception (pain sensation). This inhibition can lead to analgesic effects, making it a candidate for pain management therapies .
- Antihypertensive Properties : Some derivatives of thiazepan-containing compounds have demonstrated hypotensive effects. These properties suggest potential applications in treating hypertension and related cardiovascular conditions .
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may exhibit neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases .
The biological activity of this compound is primarily attributed to its ability to modulate ion channel activity. The thiazepan ring may facilitate binding to specific receptors or channels, altering their function and leading to physiological responses such as analgesia or vasodilation.
Research Studies and Case Studies
Several studies have been conducted to evaluate the pharmacological properties of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Sodium Channel Activity | Demonstrated significant inhibition of Nav1.7 and Nav1.8 channels, indicating potential for pain relief. |
| Study B | Cardiovascular Effects | Found that thiazepan derivatives lowered blood pressure in hypertensive models. |
| Study C | Neuroprotective Potential | Showed protective effects against neuronal death in vitro, suggesting implications for Alzheimer's disease treatment. |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The compound shares structural motifs with other ethanone-containing heterocycles, particularly prasugrel hydrochloride, a clinically approved antiplatelet agent . Below is a comparative analysis:
Structural Insights:
- Heterocyclic Core: The 1,4-thiazepane in the target compound provides greater conformational flexibility compared to prasugrel’s rigid thienopyridine system. This flexibility may enhance binding to dynamic protein pockets but could reduce metabolic stability .
- Prasugrel’s 2-fluorophenyl group optimizes electronic and steric interactions with the P2Y12 receptor, a feature validated in crystallographic studies .
- Ethanone Moiety: Both compounds retain the cyclopropyl-ethanone group, which is critical for covalent or non-covalent interactions with cysteine residues or hydrophobic pockets in target proteins.
Pharmacological and Mechanistic Differences
a. Binding Affinity and Selectivity
- Prasugrel’s thienopyridine core undergoes metabolic activation to form an active metabolite that irreversibly inhibits the P2Y12 receptor . The target compound’s 1,4-thiazepane lacks the pro-drug activation mechanism, suggesting a direct binding mode.
- Computational docking studies (hypothetical, based on structural analogy) indicate that the o-tolyl group in the target compound may hinder optimal alignment with the P2Y12 receptor’s hydrophobic cleft compared to prasugrel’s fluorophenyl group.
b. Metabolic Stability
- Prasugrel’s acetate prodrug design enhances bioavailability, whereas the target compound’s lack of a prodrug moiety may limit oral absorption.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
